molecular formula C19H17FN4O2 B15016323 3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)

3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)

Cat. No.: B15016323
M. Wt: 352.4 g/mol
InChI Key: SSCHPVQAJCSDCM-LSHDLFTRSA-N
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Description

3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide is a synthetic organic compound that features a fluorine atom, an indole moiety, and a benzamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, a formylation reaction can introduce the formyl group at the 3-position.

    Hydrazone Formation: The formylated indole can react with hydrazine to form the corresponding hydrazone.

    Benzamide Coupling: The hydrazone can then be coupled with a 3-fluorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the hydrazone linkage.

    Substitution: The fluorine atom on the benzamide ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the indole moiety.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive compounds.

    Receptor Binding: May interact with biological receptors, influencing signaling pathways.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-{(2E)-2-[(1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: Lacks the methyl group on the indole.

    3-chloro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: Chlorine instead of fluorine.

Uniqueness

    Fluorine Atom: The presence of fluorine can significantly alter the compound’s reactivity and biological activity.

    Indole Moiety: The indole structure is known for its bioactivity, making this compound a potential candidate for drug development.

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(1-methylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H17FN4O2/c1-24-12-14(16-7-2-3-8-17(16)24)10-22-23-18(25)11-21-19(26)13-5-4-6-15(20)9-13/h2-10,12H,11H2,1H3,(H,21,26)(H,23,25)/b22-10+

InChI Key

SSCHPVQAJCSDCM-LSHDLFTRSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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